

# Crystal Structure of Methyl Indole-3-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl indole-3-carboxylate

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## Introduction

**Methyl indole-3-carboxylate** is a naturally occurring indole derivative found in various organisms, including the marine bacterium *Streptomyces* sp. 060524. Indole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a comprehensive overview of the crystal structure of **methyl indole-3-carboxylate**, detailing the crystallographic data, experimental procedures for its isolation and structure determination, and a putative signaling pathway associated with its cytotoxic effects.

## Crystallographic Data

The crystal structure of **methyl indole-3-carboxylate** was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the tables below.

### Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>
Formula weight	175.18
Temperature	298(2) K
Wavelength	1.54178 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 8.634(2) Å, α = 90° b = 5.899(1) Å, β = 104.99(3)° c = 17.168(4) Å, γ = 90°
Volume	843.5(3) Å <sup>3</sup>
Z	4
Density (calculated)	1.379 Mg/m <sup>3</sup>
Absorption coefficient	0.81 mm <sup>-1</sup>
F(000)	368
Crystal size	0.40 x 0.35 x 0.25 mm
Theta range for data collection	4.3 to 65.1°
Index ranges	-10 ≤ h ≤ 9, -6 ≤ k ≤ 6, -19 ≤ l ≤ 19
Reflections collected	4897
Independent reflections	1403 [R(int) = 0.045]
Completeness to theta = 65.1°	99.1 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	1403 / 0 / 118
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I>2sigma(I)]	R1 = 0.056, wR2 = 0.152
R indices (all data)	R1 = 0.063, wR2 = 0.163

Largest diff. peak and hole

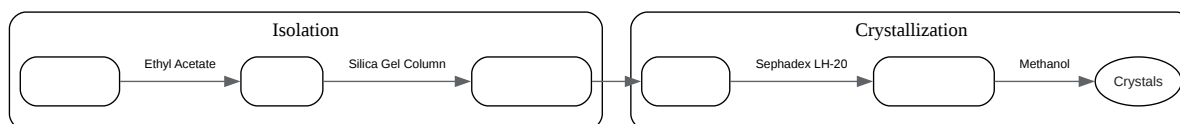
0.21 and -0.23 e.Å<sup>-3</sup>**Table 2: Selected Bond Lengths (Å) and Angles (°)**

Bond	Length (Å)	Angle	Degrees (°)
O1-C9	1.211(2)	O1-C9-O2	124.0(2)
O2-C9	1.348(2)	O1-C9-C3	125.1(2)
O2-C10	1.448(3)	O2-C9-C3	110.9(2)
N1-C8	1.379(2)	C9-O2-C10	116.1(2)
N1-C2	1.381(2)	C8-N1-C2	108.9(2)
C2-C3	1.428(3)	N1-C2-C3	109.8(2)
C3-C9	1.458(3)	C2-C3-C9	129.2(2)

## Experimental Protocols

### Isolation and Crystallization

**Methyl indole-3-carboxylate** was isolated from the marine-derived actinomycete *Streptomyces* sp. 060524. The experimental workflow for its isolation and crystallization is outlined below.



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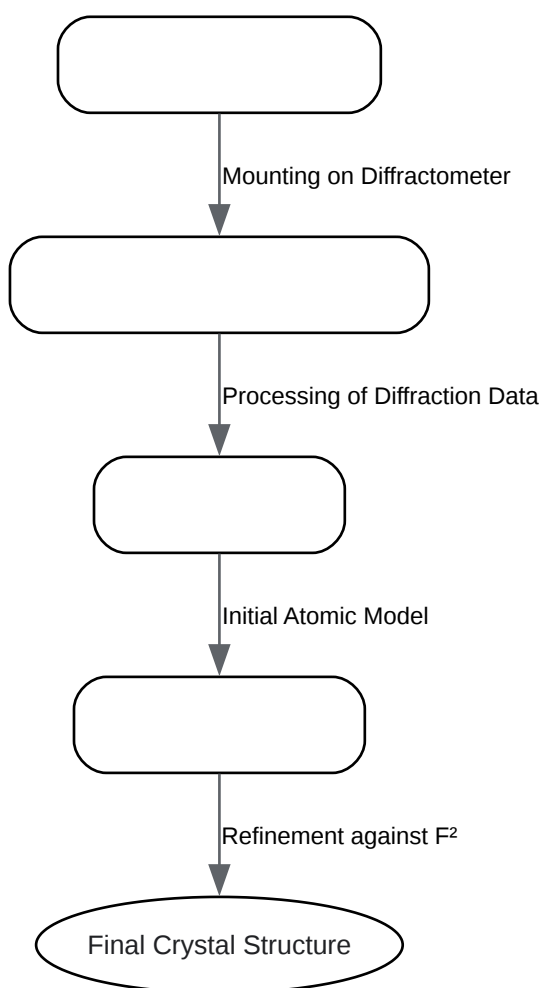
#### Isolation and Crystallization Workflow.

- Fermentation: The *Streptomyces* sp. 060524 was cultured to produce the target compound.

- Extraction: The culture broth was extracted with ethyl acetate to obtain a crude extract.
- Column Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a chloroform-methanol gradient, to yield several fractions.
- Purification: The active fraction was further purified by gel filtration over Sephadex LH-20 with methanol as the eluent.
- Crystallization: Repeated recrystallization of the purified compound from methanol yielded white crystalline solid suitable for X-ray diffraction analysis.[1]

## X-ray Crystallography

The determination of the crystal structure involved the following steps:



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### X-ray Crystallography Workflow.

- **Crystal Mounting:** A suitable single crystal was selected and mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data were collected at 298(2) K using a Bruker SMART 1000 CCD area detector diffractometer with graphite-monochromated MoK $\alpha$  radiation.
- **Structure Solution:** The structure was solved by direct methods using the SHELXS97 program.
- **Structure Refinement:** The structure was refined by full-matrix least-squares on  $F^2$  using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

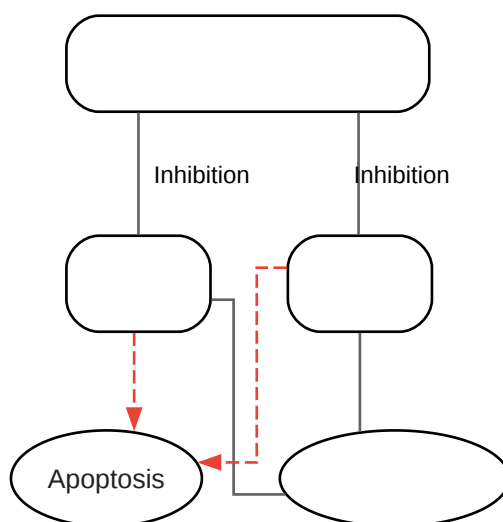
## Molecular Structure and Biological Activity

The molecule of **methyl indole-3-carboxylate** is essentially planar. In the crystal, molecules are linked by intermolecular N—H...O hydrogen bonds, forming chains along the b-axis.

**Methyl indole-3-carboxylate** has been shown to exhibit cytotoxic activity against the human chronic myelogenous leukemia cell line K562.[1] While the precise signaling pathway for this compound has not been fully elucidated, studies on the related compound, indole-3-carbinol, provide a putative mechanism of action. Indole-3-carbinol induces apoptosis in K562 cells through the suppression of the STAT5 and Akt signaling pathways.[2][3]

## Putative Signaling Pathway for Cytotoxicity in K562 Cells

The following diagram illustrates the proposed signaling pathway through which **methyl indole-3-carboxylate** may exert its cytotoxic effects, based on the known activity of indole-3-carbinol.



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#### Putative Signaling Pathway in K562 Cells.

This proposed pathway suggests that **methyl indole-3-carboxylate** may inhibit the phosphorylation and activation of STAT5 and Akt, key proteins involved in cell survival and proliferation. Inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells.

## Conclusion

This technical guide provides a detailed summary of the crystal structure of **methyl indole-3-carboxylate**, including comprehensive crystallographic data and experimental protocols. The elucidation of its three-dimensional structure is crucial for understanding its chemical properties and for the rational design of novel indole-based therapeutic agents. The putative signaling pathway, based on the activity of related compounds, offers a starting point for further investigation into the mechanism of action of **methyl indole-3-carboxylate** as a potential anticancer agent.

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## References

- 1. journals.iucr.org [journals.iucr.org]
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- 3. Indole-3-carbinol induces apoptosis of chronic myelogenous leukemia cells through suppression of STAT5 and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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